1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5/c1-12-5-2-3-8-16(12)23-17-15-10-22-24(18(15)21-11-20-17)14-7-4-6-13(19)9-14/h2-11H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJLHGCGDKZYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Construction of the pyrimidine ring: The pyrazole intermediate is then subjected to condensation reactions with suitable amidine or guanidine derivatives to form the pyrazolo[3,4-d]pyrimidine core.
Substitution reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure scalability.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[3,4-d]pyrimidine core undergoes oxidation at the pyrimidine ring’s nitrogen atoms. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) selectively target the N1 position, yielding N-oxide derivatives (e.g., 1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-oxide).
-
Reagents : KMnO₄ (aq.), H₂O₂ (30%)
-
Conditions : 60–80°C, acidic or neutral pH
-
Outcome : Enhanced polarity and potential for hydrogen bonding, improving solubility for biological assays.
Substitution Reactions
The 4-amine group and chlorine substituent participate in nucleophilic aromatic substitution (NAS) and alkylation:
Nucleophilic Aromatic Substitution
-
Chlorine Replacement : The 3-chlorophenyl group reacts with amines (e.g., piperidine) under reflux in dimethylformamide (DMF), replacing chlorine with secondary amines.
-
Reagents : Piperidine, DMF
-
Conditions : 120°C, 12–24 h
-
Yield : 65–78%
-
Amine Alkylation
-
The 4-amine undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃):
Cyclization and Heterocycle Formation
The compound serves as a precursor in one-flask syntheses of fused heterocycles. For example, treatment with PBr₃ and hexamethyldisilazane (HMDS) induces cyclization to form triazolopyrimidines :
Reduction Reactions
Selective reduction of the pyrimidine ring’s C=N bonds is achieved using sodium borohydride (NaBH₄):
-
Reagents : NaBH₄, ethanol
-
Conditions : 0–5°C, 2 h
-
Outcome : Dihydro derivatives with retained pyrazole ring integrity.
Cross-Coupling Reactions
The chlorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids:
-
Catalyst : Pd(PPh₃)₄
-
Base : Na₂CO₃
-
Conditions : 90°C, DMF/H₂O, 8 h
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl, H₂SO₄), the pyrazolo[3,4-d]pyrimidine ring undergoes ring-opening to form pyrazole-carboxamide intermediates, which can re-close under basic conditions .
Comparative Reactivity of Analogues
The reactivity profile varies with substituents:
| Compound | Substituents | Reactivity Toward NAS | Oxidation Efficiency |
|---|---|---|---|
| 1-(3-chlorophenyl)-N-(2-methylphenyl)-... | 3-Cl, 2-Me | High (Cl substitution) | Moderate (N1 oxidation) |
| N-(3-chloro-4-methylphenyl)-... | 3-Cl, 4-Me | Moderate | High |
| 1-(5-chloro-2-methylphenyl)-... | 5-Cl, 2-Me | Low | High |
Mechanistic Insights
-
Vilsmeier Cyclization : Involves in situ formation of a Vilsmeier-Haack reagent (PBr₃ + DMF), which activates the pyrazole ring for amidination, followed by HMDS-mediated cyclization .
-
Suzuki Coupling : The chloro group’s electrophilicity facilitates oxidative addition to Pd(0), enabling cross-coupling with boronic acids .
Scientific Research Applications
Biological Activities
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit a wide range of biological activities. The following are some notable applications:
Anticancer Activity
Several studies have reported that pyrazolo[3,4-d]pyrimidines serve as potent inhibitors of various kinases involved in cancer progression. For instance, compounds within this class have shown efficacy against cancer cell lines by inhibiting tumor growth through targeted kinase inhibition .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preclinical models. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce edema in carrageenan-induced inflammation models .
Antiviral Activity
Pyrazolo[3,4-d]pyrimidines have been investigated for their antiviral properties. Some derivatives have shown activity against viral replication pathways, suggesting potential use in antiviral therapies .
Neuroprotective Effects
Emerging studies suggest that certain derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized a series of compounds and tested them against various cancer cell lines. One derivative exhibited IC values in the nanomolar range against breast cancer cells, indicating significant potency .
Case Study 2: Anti-inflammatory Activity
A series of pyrazolo[3,4-d]pyrimidines were tested for anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Results showed that some compounds significantly reduced swelling compared to controls and were less toxic than traditional anti-inflammatory drugs like Diclofenac .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation, while in antimicrobial studies, it may disrupt essential bacterial processes.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused bicyclic structure and are known for their diverse biological activities.
Pyrazolo[1,5-a]pyrimidines: Another class of heterocyclic compounds with comparable structural features and applications in medicinal chemistry.
Triazolopyrimidines: These compounds also contain a fused bicyclic system and are studied for their potential therapeutic properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs.
Biological Activity
1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology. This article discusses its biological activity, focusing on its mechanism of action, efficacy against cancer cell lines, and synthesis methods.
The primary biological activity of this compound is attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. CDKs play a crucial role in regulating the cell cycle, and their inhibition can lead to disrupted cell proliferation signaling pathways. This makes the compound a candidate for cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth effectively .
Efficacy Against Cancer Cell Lines
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound has shown promising results in inhibiting the growth of neuroblastoma cells (SH-SY5Y), glioblastoma, and other malignancies. A study demonstrated that encapsulating these compounds in nanosystems like liposomes significantly enhanced their cytotoxic effects compared to free drug formulations .
Table: Summary of Biological Activity
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 8.63 | Inhibition of cell growth |
| Glioblastoma | Varies | Induces apoptosis |
| Rhabdomyosarcoma | Varies | Cytotoxicity observed |
| Prostate Cancer | Varies | Inhibitory effects |
Case Studies and Research Findings
- Neuroblastoma Study : A library of pyrazolo[3,4-d]pyrimidines was synthesized with increased activity against SH-SY5Y cells. One lead compound demonstrated over 50% tumor volume reduction in xenograft mouse models .
- Kinase Inhibition : The compound's inhibition of CDK2 was linked to its structural features that enhance binding affinity and selectivity towards specific kinases compared to other derivatives. This specificity is crucial for developing targeted therapies with minimal side effects .
- Pharmacokinetic Enhancements : To address solubility issues associated with pyrazolo[3,4-d]pyrimidines, researchers have developed albumin nanoparticles and liposomes which improved the bioavailability and stability of these compounds in physiological conditions .
Synthesis and Structural Features
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the chlorophenyl and methylphenyl substituents through electrophilic aromatic substitution reactions.
The specific reaction conditions such as temperature control and solvent selection are critical for successful synthesis.
Table: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine and methyl groups on phenyl rings | Moderate kinase inhibition |
| 1-(5-bromo-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Bromine instead of chlorine | Enhanced biological activity |
| 1-(5-fluoro-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Fluorinated variant | Potentially increased potency |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 2-methylphenyl halides (e.g., bromide or iodide) in dry acetonitrile under reflux. Use a base like K₂CO₃ to deprotonate the amine .
- Step 2 : Purify via column chromatography or recrystallization from ethanol/acetonitrile.
- Key Variables : Solvent polarity (acetonitrile vs. DMF), temperature (80–110°C), and stoichiometry of aryl halide influence yield (typically 50–70%) .
Q. How can structural characterization be optimized using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm; pyrimidine NH at δ ~10 ppm) .
- IR Spectroscopy : Confirm amine N-H stretches (~3150–3300 cm⁻¹) and pyrimidine C=N vibrations (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₁₅ClN₅: 364.0963) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Kinase Inhibition : Use fluorescence-based ATP竞争 assays (e.g., against Src family kinases) at 1–10 μM compound concentration. Compare IC₅₀ values with PP2 (a known inhibitor; IC₅₀ = 0.6–1 μM for c-Fyn) .
- Cellular Viability : Treat cancer cell lines (e.g., MCF-7) with 0.1–10 μM compound for 48 hours and assess via MTT assay. Include PP3 (inactive analog) as a negative control .
Advanced Research Questions
Q. How do substituent modifications at the pyrimidine and aryl groups affect kinase selectivity?
- Methodology :
- SAR Studies : Synthesize analogs with hydrophobic (e.g., isopropyl) or polar (e.g., morpholine) substituents. Test against kinase panels (e.g., RET, c-Abl, CDK2) to identify selectivity trends.
- Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets. For example, 3-chlorophenyl may enhance hydrophobic interactions in Src’s SH1 domain .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodology :
- Dose-Response Validation : Replicate assays across multiple labs using standardized protocols (e.g., 10-point dilution series, n ≥ 3 replicates).
- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific effects.
- Metabolic Stability : Assess hepatic microsomal stability (e.g., t₁/₂ in mouse liver microsomes) to clarify discrepancies between in vitro and in vivo efficacy .
Q. How can the compound’s pharmacokinetics be optimized for in vivo neuropathic pain models?
- Methodology :
- Lipophilicity Adjustment : Introduce solubilizing groups (e.g., PEG chains) to improve blood-brain barrier penetration. Measure logP via HPLC (target logP = 2–3) .
- Metabolite Identification : Use LC-MS/MS to profile plasma metabolites after IV administration in rodents.
- Behavioral Models : Test in spared nerve injury (SNI) mice with oral dosing (10–30 mg/kg). Monitor NMDA receptor potentiation via electrophysiology .
Q. What strategies enhance synthetic scalability while maintaining purity >95%?
- Methodology :
- Flow Chemistry : Optimize coupling reactions (e.g., Buchwald-Hartwig amination) in continuous flow reactors to reduce side products.
- Green Solvent Screening : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer large-scale synthesis .
- Crystallization Engineering : Use anti-solvent (e.g., water) addition to acetonitrile solutions for controlled crystal growth and reduced impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
